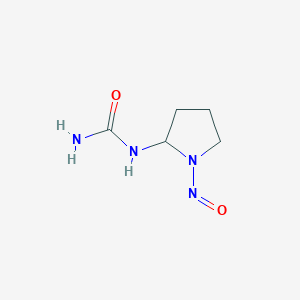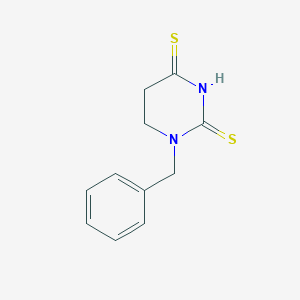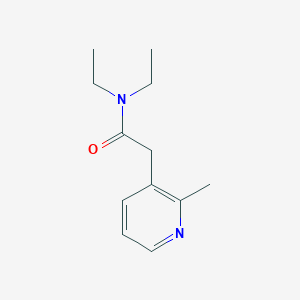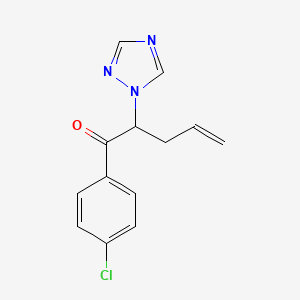![molecular formula C12H22O6 B14593546 3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid CAS No. 61613-28-3](/img/structure/B14593546.png)
3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid is an organic compound with a complex structure It is characterized by the presence of a 3-methylpentane backbone with two propanoic acid groups attached via ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid typically involves the reaction of 3-methylpentane-1,5-diol with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the diol react with the bromine atoms of the 3-bromopropanoic acid, forming ether linkages and releasing hydrogen bromide as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can be cleaved under acidic or basic conditions, leading to the formation of smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of ether linkages.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Smaller organic fragments, depending on the specific conditions and reagents used.
科学的研究の応用
3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether linkages.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3,3’-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid involves its interaction with various molecular targets. The ether linkages in the compound can undergo hydrolysis, leading to the release of active fragments that can interact with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate: This compound has a similar backbone but different functional groups.
3-methyl-1,5-pentanediyl diacrylate: Another compound with a similar backbone but different functional groups.
特性
CAS番号 |
61613-28-3 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
3-[5-(2-carboxyethoxy)-3-methylpentoxy]propanoic acid |
InChI |
InChI=1S/C12H22O6/c1-10(2-6-17-8-4-11(13)14)3-7-18-9-5-12(15)16/h10H,2-9H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
MBPKCWWKYZIDMW-UHFFFAOYSA-N |
正規SMILES |
CC(CCOCCC(=O)O)CCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


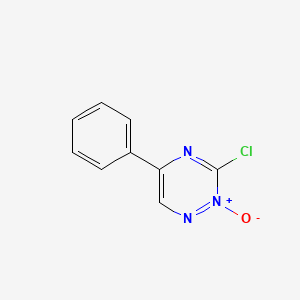
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
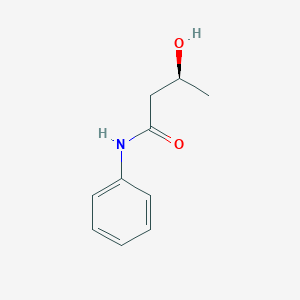
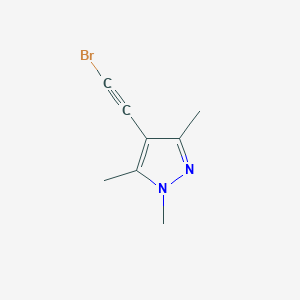
![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
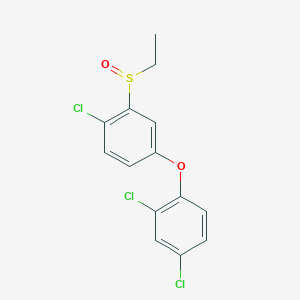
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)


